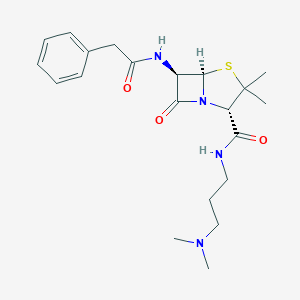

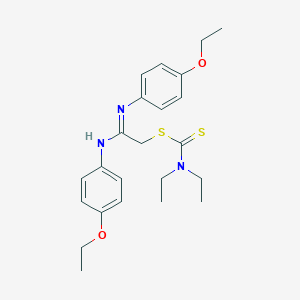

N-(3-Dimethylaminopropyl)benzylpenicillinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Dimethylaminopropyl)benzylpenicillinamide, also known as ampicillin, is a broad-spectrum antibiotic that is commonly used in the treatment of bacterial infections. It belongs to the class of penicillin antibiotics and is often used to treat infections of the respiratory tract, urinary tract, skin, and gastrointestinal tract.

Mecanismo De Acción

Ampicillin works by inhibiting the synthesis of bacterial cell walls. It binds to and inhibits the activity of transpeptidase enzymes, which are responsible for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the weakening of the cell wall, making the bacteria more susceptible to osmotic pressure and eventually causing cell lysis.

Efectos Bioquímicos Y Fisiológicos

Ampicillin has both biochemical and physiological effects on bacterial cells. Its primary biochemical effect is the inhibition of transpeptidase enzymes, which leads to the disruption of bacterial cell wall synthesis. Its physiological effects include the disruption of bacterial cell membrane integrity, the inhibition of bacterial DNA replication, and the inhibition of bacterial protein synthesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ampicillin has several advantages for lab experiments. It is relatively inexpensive and readily available, making it a popular choice for research. It is also effective against a wide range of bacterial species, making it a versatile antibiotic for use in various experiments. However, there are also limitations to its use. Ampicillin is not effective against all bacterial species, and some bacteria have developed resistance to it. Additionally, the use of antibiotics in lab experiments can have unintended effects on bacterial growth and gene expression.

Direcciones Futuras

There are several future directions for research on N-(3-Dimethylaminopropyl)benzylpenicillinamide. One area of research is the development of new antibiotics that are more effective against antibiotic-resistant bacteria. Another area of research is the study of the effects of antibiotics on the gut microbiome and the development of strategies to minimize the unintended effects of antibiotics on beneficial gut bacteria. Additionally, further research is needed to understand the mechanisms of antibiotic resistance and to develop new strategies for combating antibiotic-resistant bacteria.

Conclusion

In conclusion, N-(3-Dimethylaminopropyl)benzylpenicillinamide is a broad-spectrum antibiotic that has been extensively studied for its antibacterial properties. It is commonly used in scientific research and has several advantages for lab experiments. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, and it has both biochemical and physiological effects on bacterial cells. However, there are also limitations to its use, and further research is needed to develop new antibiotics and strategies for combating antibiotic resistance.

Métodos De Síntesis

Ampicillin is synthesized by the reaction of penicillin G with dimethylaminopropylamine and benzylchloride. The reaction takes place in an aqueous medium and is catalyzed by a base. The resulting product is N-(3-Dimethylaminopropyl)benzylpenicillinamide, which is then purified and isolated by various methods, such as crystallization, filtration, and chromatography.

Aplicaciones Científicas De Investigación

Ampicillin has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It is commonly used in microbiology and molecular biology research to study the effects of antibiotics on bacterial growth and gene expression. Ampicillin is also used in the development of new antibiotics and in the study of antibiotic resistance.

Propiedades

Número CAS |

105603-45-0 |

|---|---|

Nombre del producto |

N-(3-Dimethylaminopropyl)benzylpenicillinamide |

Fórmula molecular |

C21H30N4O3S |

Peso molecular |

418.6 g/mol |

Nombre IUPAC |

(2S,5R,6R)-N-[3-(dimethylamino)propyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide |

InChI |

InChI=1S/C21H30N4O3S/c1-21(2)17(18(27)22-11-8-12-24(3)4)25-19(28)16(20(25)29-21)23-15(26)13-14-9-6-5-7-10-14/h5-7,9-10,16-17,20H,8,11-13H2,1-4H3,(H,22,27)(H,23,26)/t16-,17+,20-/m1/s1 |

Clave InChI |

VLBRNOPWGXMNBE-FUHIMQAGSA-N |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C |

Sinónimos |

N-(3-dimethylaminopropyl)benzylpenicillinamide N-(3-dimethylaminopropyl)benzylpenicillinamide, 14C-labeled, (2S-(2alpha,5alpha,6beta))-isomer Pen G-ABP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)

![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)